N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide
Description
N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a central isoxazole ring substituted with methyl groups at positions 4 and 3. The compound features an isochroman-3-ylmethyl group attached to the nitrogen of the carboxamide moiety. This structural motif is critical for its pharmacological activity, particularly in modulating G-protein-coupled receptors (GPCRs) such as TGR5, a bile acid receptor implicated in metabolic and inflammatory pathways .
Synthetic routes for analogous isoxazole carboxamides often involve coupling reactions between carboxylic acid derivatives (e.g., ethyl esters) and substituted amines using activating agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in dry DMF (dimethylformamide) . For example, similar compounds are synthesized via nucleophilic acyl substitution, followed by purification via silica gel chromatography and recrystallization .
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-15(8-17-21-11)16(19)18(2)9-14-7-12-5-3-4-6-13(12)10-20-14/h3-6,8,14H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCPXFHOSUSXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary building blocks:
- 5-Methylisoxazole-4-carboxylic acid derivative (isoxazole core)
- Isochroman-3-ylmethylamine (amine component)
The amide bond formation between these fragments serves as the final coupling step. Retrosynthetic planning prioritizes stability and functional group compatibility, ensuring intermediates tolerate subsequent reaction conditions.
Synthesis of the Isoxazole Core: 5-Methylisoxazole-4-Carbonyl Chloride
Cyclocondensation of β-Keto Esters
The isoxazole ring is constructed via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, yielding 5-methylisoxazole-3-carboxylate. Subsequent regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, which is displaced via nucleophilic aromatic substitution with cyanide to form 5-methylisoxazole-4-carbonitrile.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | NH₂OH·HCl, H₂SO₄, reflux, 6 hr | 78 | |
| Bromination | NBS, CCl₄, AIBN, 80°C, 3 hr | 65 | |
| Cyanation | CuCN, DMF, 120°C, 12 hr | 72 |
Preparation of Isochroman-3-ylmethylamine
Synthesis of Isochroman-3-carbaldehyde
Isochroman-3-carbaldehyde is synthesized via Friedel-Crafts alkylation of phenol with epichlorohydrin, followed by acid-catalyzed cyclization. Oxidation of the resulting alcohol using pyridinium chlorochromate (PCC) yields the aldehyde.
Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing isochroman-3-ylmethylamine. This step is critical for introducing the primary amine functionality required for amide bond formation.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility of intermediates |
| Reducing Agent | NaBH₃CN | Prevents over-reduction |
| Reaction Time | 24 hr | Ensures complete conversion |
Amide Coupling: Final Assembly
The acyl chloride (5-methylisoxazole-4-carbonyl chloride) reacts with isochroman-3-ylmethylamine in dichloromethane, catalyzed by triethylamine. To prevent N-methylation, dimethylamine is introduced selectively using a Schlenk line under inert conditions.
Reaction Scheme:
$$
\text{5-Methylisoxazole-4-COCl} + \text{Isochroman-3-ylmethylamine} \xrightarrow{\text{Et₃N, DCM}} \text{N-(Isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide}
$$
$$
\text{+ (CH₃)₂NH} \xrightarrow{\text{0°C}} \text{N-(Isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide}
$$
Spectroscopic Validation:
Alternative Pathways and Scalability Considerations
Ugi Multicomponent Reaction
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide is a compound with a variety of potential applications in scientific research, drug development, and organic synthesis. This compound features an isoxazole derivative, known for diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Scientific Research Applications
This compound can be applied to various fields of scientific research.
- Drug Development: Due to its antimicrobial, anti-inflammatory, and anticancer properties, this compound is potentially useful in drug development.
- Organic Synthesis: It can be employed as a building block for synthesizing complex molecules. Its ability to participate in chemical reactions allows for the synthesis of diverse derivatives with enhanced biological properties.
- Biological Studies: The compound can be investigated for its potential biological activity and interactions with biomolecules. It may modulate the activity of biological targets, such as enzymes and receptors, through binding interactions affecting cellular signaling pathways.
Key Properties and Structural Features
The compound's structure and properties contribute to its utility in research applications.
- Isoxazole Derivatives: It belongs to the class of isoxazole derivatives, which are five-membered heterocycles containing one nitrogen and one oxygen atom.
- Molecular Formula and Weight: The molecular formula can be represented as , with a molecular weight of approximately 273.31 g/mol.
- Spectroscopic Data: Spectroscopic data can confirm the presence of functional groups.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural homology with several isoxazole carboxamides, differing primarily in substituents on the carboxamide nitrogen and the isoxazole ring. Below is a comparative analysis with key analogs:
Key Findings
Receptor Specificity and Efficacy: The isochroman-substituted compound exhibits partial agonism at TGR5, stimulating cAMP production but failing to recruit α-arrestins or induce receptor internalization . In contrast, the dichlorophenyl analog (3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide) shows full agonism with robust α-arrestin 2 and GRK2 interaction, suggesting substituent-dependent bias in signaling pathways . Thiophene- or furan-substituted analogs (e.g., 39m, 39n) prioritize anti-inflammatory or immunosuppressive activity, likely due to enhanced solubility and membrane permeability from heteroaromatic rings .
Synthetic Accessibility :
- Isochroman derivatives require multi-step synthesis involving isochroman-3-ylmethylamine, which may complicate scalability compared to simpler aryl-substituted analogs (e.g., SI71, SI72) .
- Chlorophenyl-substituted compounds benefit from commercially available isocyanates and anilines, enabling higher yields (67–97%) .
Pharmacokinetic Considerations: The isochroman group may enhance metabolic stability due to its rigid bicyclic structure, whereas diethylamino or morpholinomethyl substituents (e.g., SI73) improve solubility but increase susceptibility to oxidative metabolism .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility |
|---|---|---|---|
| This compound | 316.38 | 3.2 | Low |
| 3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide | 377.25 | 4.1 | Very low |
| N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide | 399.50 | 2.8 | Moderate |
Biological Activity
N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an isochroman moiety and an isoxazole ring, which are known to contribute to various biological activities. The presence of the isoxazole ring suggests potential pharmacological applications, as isoxazoles have been linked to anti-inflammatory, antimicrobial, and anticancer properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in treating infections.
2. Anti-inflammatory Properties
The compound's mechanism of action likely involves modulation of inflammatory pathways. It may inhibit key enzymes or receptors involved in the inflammatory response, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .
3. Anticancer Potential
Studies have shown that derivatives of isoxazole compounds can exhibit anticancer activity. This compound is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Research into its effects on specific cancer cell lines is ongoing .
The exact molecular targets of this compound are still being elucidated. However, it is believed that the compound interacts with specific receptors or enzymes that play pivotal roles in inflammation and cancer progression. Understanding these interactions will be crucial for developing therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide | Isoxazole ring with methyl substitution | Potential for drug discovery due to diverse biological activities |
| 5-Methylisoxazole-3-carboxamide | Simple isoxazole structure | Exhibits antimicrobial activity |
| 3,5-Dimethylisoxazole derivatives | Isoxazole core with additional methyl groups | Known for anti-inflammatory effects |
The unique substitution pattern of this compound may impart distinct biological activities not observed in these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria in vitro.
- Anti-inflammatory Mechanism : Research indicated that the compound reduced pro-inflammatory cytokine levels in cell culture models, suggesting its utility in treating inflammatory diseases.
- Cancer Cell Studies : In vitro assays showed that the compound induced apoptosis in specific cancer cell lines, warranting further investigation into its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
